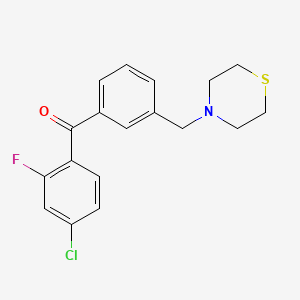

4-chloro-2-fluoro-3'-thiomorpholinomethyl benzophenone

Description

Historical Context and Position within Benzophenone Family

The benzophenone family represents one of the most extensively studied classes of diaromatic ketones in organic chemistry, with the parent compound benzophenone first described by Carl Graebe at the University of Königsberg in 1874. Benzophenone, characterized by its diphenylmethanone structure with the molecular formula C₁₃H₁₀O, serves as the foundational scaffold for numerous derivatives. The compound belongs to the class of organic compounds known as benzophenones, which are defined as containing a ketone group attached to two phenyl rings.

The development of halogenated benzophenone derivatives emerged as researchers recognized the significant impact of electron-withdrawing substituents on the photochemical and electronic properties of these compounds. Fluorine and chlorine substitution patterns have been extensively explored due to their ability to modulate the electron density distribution within the aromatic system. The incorporation of thiomorpholine moieties represents a more recent advancement in benzophenone chemistry, reflecting the growing interest in heterocyclic-substituted aromatic ketones for specialized applications.

Within the broader context of benzophenone research, 4-chloro-2-fluoro-3'-thiomorpholinomethyl benzophenone occupies a unique position as a multiply-substituted derivative that combines both halogenation strategies and heterocyclic functionalization. This positioning places the compound at the intersection of traditional benzophenone chemistry and contemporary heterocyclic organic synthesis approaches.

Chemical Identity and IUPAC Nomenclature

4-Chloro-2-fluoro-3'-thiomorpholinomethyl benzophenone is characterized by the molecular formula C₁₈H₁₇ClFNOS and possesses a molecular weight of 349.85 grams per mole. The compound is assigned the Chemical Abstracts Service registry number 898763-61-6 and carries the MDL number MFCD03842270. The systematic International Union of Pure and Applied Chemistry name for this compound is (4-chloro-2-fluorophenyl)-[3-(thiomorpholin-4-ylmethyl)phenyl]methanone.

The structural architecture of this compound can be analyzed through its SMILES notation: O=C(C1=CC=CC(CN2CCSCC2)=C1)C3=CC=C(Cl)C=C3F. This notation reveals the presence of two distinct aromatic ring systems connected through a central carbonyl group. The first aromatic ring bears a thiomorpholinomethyl substituent at the meta position, while the second ring features both chloro and fluoro substituents in a specific substitution pattern.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₈H₁₇ClFNOS | |

| Molecular Weight | 349.85 g/mol | |

| CAS Registry Number | 898763-61-6 | |

| MDL Number | MFCD03842270 | |

| Purity (Commercial) | 97% |

The InChI representation provides additional structural detail: InChI=1S/C18H17ClFNOS/c19-15-4-5-16(17(20)11-15)18(22)14-3-1-2-13(10-14)12-21-6-8-23-9-7-21/h1-5,10-11H,6-9,12H2. This notation confirms the precise connectivity pattern and establishes the compound's three-dimensional structural relationships.

Significance in Organic Chemistry Research

The significance of 4-chloro-2-fluoro-3'-thiomorpholinomethyl benzophenone in organic chemistry research stems from several key structural features that distinguish it from simpler benzophenone derivatives. The presence of both chlorine and fluorine atoms on the same aromatic ring creates a unique electronic environment that influences the compound's reactivity patterns and photochemical behavior. Research has demonstrated that halogenated benzophenone derivatives exhibit enhanced capabilities as photoinitiators and ultraviolet absorbers compared to their non-halogenated counterparts.

The thiomorpholine substituent introduces additional complexity through its sulfur-containing heterocyclic structure, which can participate in various chemical transformations and potentially modulate the compound's biological activity. Studies on related thiomorpholinomethyl benzophenone derivatives have indicated their potential utility in photochemical applications, particularly in ultraviolet-curable coatings and inks where the thiomorpholine group may enhance solubility and processability characteristics.

Contemporary research has highlighted the versatility of benzophenone derivatives in pharmaceutical applications, with particular attention to their acetylcholinesterase inhibiting potential. The structural modifications present in 4-chloro-2-fluoro-3'-thiomorpholinomethyl benzophenone may contribute to enhanced binding affinity with biological targets, although specific studies on this particular derivative remain limited in the current literature.

The compound's classification as a specialty material reflects its potential applications in advanced materials science, where the combination of photochemical activity and unique electronic properties may enable novel functionalities in polymer systems and advanced coatings. The precise substitution pattern allows for fine-tuning of physical and chemical properties, making it a valuable synthetic intermediate for specialized applications.

Evolutionary Development of Thiomorpholinomethyl Benzophenone Research

The evolutionary development of thiomorpholinomethyl benzophenone research represents a systematic progression from fundamental benzophenone chemistry toward increasingly complex, functionally-designed molecular architectures. Early benzophenone research focused primarily on the parent compound and simple substituted derivatives, with applications centered on photochemistry and photoinitiator development. The recognition of benzophenone's utility as a photosensitizer, particularly its ability to cross from the singlet state to the triplet state with nearly 100% yield, established the foundation for subsequent derivative development.

The introduction of thiomorpholine functionality into benzophenone structures represents a significant advancement in the field, driven by the need for compounds with enhanced solubility profiles and modified electronic properties. Research on related compounds such as 2-thiomethyl-2'-thiomorpholinomethyl benzophenone (CAS 898781-66-3) and 2-fluoro-3'-thiomorpholinomethyl benzophenone (CAS 898763-40-1) has contributed to understanding structure-activity relationships within this chemical class.

| Compound | CAS Number | Molecular Weight | Unique Features |

|---|---|---|---|

| 2-Thiomethyl-2'-thiomorpholinomethyl benzophenone | 898781-66-3 | 341.49 g/mol | Thiomethyl substitution |

| 2-Fluoro-3'-thiomorpholinomethyl benzophenone | 898763-40-1 | 315.4 g/mol | Single fluorine substitution |

| 4-Chloro-2-fluoro-3'-thiomorpholinomethyl benzophenone | 898763-61-6 | 349.85 g/mol | Dual halogen substitution |

| 2,3-Dimethyl-3'-thiomorpholinomethyl benzophenone | 1234423-98-3 | - | Methyl group substitution |

The development of multiply-halogenated derivatives such as 4-chloro-2-fluoro-3'-thiomorpholinomethyl benzophenone reflects the current state of research, where precise control over electronic properties through strategic substitution patterns enables targeted functionality optimization. This evolutionary trajectory demonstrates the progression from general-purpose photochemical compounds toward specialized materials designed for specific applications in advanced technology sectors.

Current research trends indicate continued expansion in the synthesis and characterization of complex benzophenone derivatives, with particular emphasis on understanding how multiple functional groups interact to produce desired properties. The systematic investigation of thiomorpholinomethyl benzophenone derivatives has established important precedents for rational drug design and materials development, contributing to the broader understanding of structure-function relationships in aromatic ketone chemistry.

Properties

IUPAC Name |

(4-chloro-2-fluorophenyl)-[3-(thiomorpholin-4-ylmethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17ClFNOS/c19-15-4-5-16(17(20)11-15)18(22)14-3-1-2-13(10-14)12-21-6-8-23-9-7-21/h1-5,10-11H,6-9,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJQUGOCWRXMJKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCN1CC2=CC(=CC=C2)C(=O)C3=C(C=C(C=C3)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17ClFNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70643387 | |

| Record name | (4-Chloro-2-fluorophenyl){3-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70643387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

349.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898763-61-6 | |

| Record name | Methanone, (4-chloro-2-fluorophenyl)[3-(4-thiomorpholinylmethyl)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898763-61-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Chloro-2-fluorophenyl){3-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70643387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Friedel-Crafts Acylation for Benzophenone Core Formation

- Reactants: Halogenated benzoyl chlorides (e.g., 4-chloro-2-fluorobenzoyl chloride) and substituted benzene derivatives.

- Catalyst: Lewis acids such as aluminum chloride (AlCl3).

- Solvent: Chlorobenzene or other inert aromatic solvents.

- Conditions: Low temperature (35–45 °C) to control regioselectivity and minimize side reactions.

- Outcome: Formation of 4-chloro-2-fluoro-benzophenone intermediate with high purity and yield.

This method is supported by analogous preparation of 4-chloro-4'-hydroxybenzophenone, where methyl-phenoxide and parachlorobenzoyl chloride undergo Friedel-Crafts acylation under similar conditions, followed by demethylation in a one-pot process to improve efficiency and reduce impurities.

Introduction of Thiomorpholinomethyl Group

- Starting Material: Halogenated benzophenone intermediate with a reactive site (e.g., a bromomethyl or chloromethyl substituent) on the phenyl ring.

- Reagent: Thiomorpholine or its derivatives.

- Reaction Type: Nucleophilic substitution or alkylation, where the thiomorpholine nitrogen attacks the benzophenone intermediate to form the thiomorpholinomethyl linkage.

- Conditions: Controlled temperature, often mild heating, and use of base catalysts to facilitate substitution.

- Purification: Chromatographic techniques or recrystallization to isolate the target compound.

This step is critical to introduce the sulfur-containing heterocycle, which imparts unique chemical and biological properties to the molecule.

Representative Reaction Scheme

| Step | Reaction Type | Reactants/Conditions | Product/Intermediate |

|---|---|---|---|

| 1 | Friedel-Crafts Acylation | 4-chloro-2-fluorobenzoyl chloride + substituted benzene, AlCl3, chlorobenzene, 35–45 °C | 4-chloro-2-fluoro-benzophenone intermediate |

| 2 | Alkylation/Nucleophilic Substitution | Benzophenone intermediate + thiomorpholine, base catalyst, mild heat | 4-chloro-2-fluoro-3'-thiomorpholinomethyl benzophenone |

| 3 | Purification | Chromatography or recrystallization | Pure target compound |

Research Findings and Optimization Notes

- Reaction Control: Temperature and stoichiometry are critical to avoid poly-substitution or side reactions, especially during Friedel-Crafts acylation and halogenation steps.

- Solvent Choice: Chlorobenzene is preferred for its inertness and ability to dissolve reactants well, reducing toxic by-products compared to nitrobenzene.

- One-Pot Methods: For related benzophenone derivatives, one-pot synthesis combining acylation and demethylation steps has improved yield and purity, suggesting potential for adaptation in this compound’s synthesis.

- Yield and Purity: Multi-step synthesis requires careful purification; chromatographic methods and recrystallization are standard to achieve high purity suitable for research or pharmaceutical applications.

- Biological Activity Correlation: The presence of halogens and thiomorpholine enhances lipophilicity and biological activity, making precise substitution patterns essential.

Comparative Data Table of Related Compounds

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-fluoro-3’-thiomorpholinomethylbenzophenone undergoes various chemical reactions, including:

Substitution Reactions: The chloro and fluoro groups can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form thiols.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Coupling: Palladium catalysts and boronic acids in the presence of a base.

Major Products

The major products formed from these reactions include substituted benzophenones, sulfoxides, sulfones, and thiols, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

4-Chloro-2-fluoro-3'-thiomorpholinomethyl benzophenone serves as an important intermediate in organic synthesis. It is utilized for the preparation of more complex molecules through various chemical reactions, including:

- Oxidation : The compound can be oxidized to form sulfoxides or sulfones.

- Reduction : Reduction reactions yield corresponding alcohols or amines.

- Substitution : Nucleophilic substitution can lead to the formation of various substituted derivatives .

Biology

The compound has been investigated for its potential biological activities, particularly:

- Antimicrobial Activity : Studies have indicated that it exhibits significant efficacy against various bacterial strains, suggesting its potential as a new antimicrobial agent.

- Anticancer Properties : Preliminary research shows that it inhibits cell proliferation in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanism involves inducing apoptosis and affecting cell cycle regulation .

Antimicrobial Efficacy

In vitro studies demonstrated that 4-chloro-2-fluoro-3'-thiomorpholinomethyl benzophenone effectively inhibited both Gram-positive and Gram-negative bacteria. For instance, it showed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus.

Anticancer Activity

A study involving MCF-7 breast cancer cells revealed that treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability, with an IC50 value indicating potent cytotoxicity (approximately 15 µM). This suggests significant potential for further development as an anticancer therapeutic agent .

Medicine

Research is ongoing to explore the compound's potential as a pharmaceutical intermediate in drug development. Its unique structural features make it suitable for designing novel therapeutic agents targeting specific biological pathways.

Industry

In industrial applications, 4-chloro-2-fluoro-3'-thiomorpholinomethyl benzophenone is utilized in the production of advanced materials and specialty chemicals. Its properties are leveraged to create formulations that require specific chemical interactions or enhanced performance characteristics.

Mechanism of Action

The mechanism of action of 4-Chloro-2-fluoro-3’-thiomorpholinomethylbenzophenone involves its interaction with specific molecular targets. The chloro and fluoro groups can participate in electrophilic aromatic substitution reactions, while the thiomorpholine moiety can interact with biological macromolecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Modifications and Molecular Properties

The table below summarizes key structural and molecular differences between the target compound and its closest analogs:

Functional Comparisons

Photo-Initiation Efficiency

Benzophenone derivatives activate via UV light absorption, with substituents influencing wavelength sensitivity. The target compound’s thiomorpholinomethyl group may shift absorption to longer wavelengths compared to piperazine or pyrrolidine analogs due to sulfur’s electron-donating effects. This could enhance compatibility with low-energy UV systems .

Solubility and Reactivity

- 4-Methylpiperazinomethyl Group: The basic nitrogen in piperazine enhances solubility in acidic environments, advantageous for pharmaceutical applications .

- 3,5-Dichloro Substitution : The dichloro analog’s higher molecular weight and halogen density may improve polymer crosslinking efficiency but raise environmental persistence concerns .

Biological Activity

4-Chloro-2-fluoro-3'-thiomorpholinomethyl benzophenone is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.

Chemical Structure and Properties

The chemical structure of 4-chloro-2-fluoro-3'-thiomorpholinomethyl benzophenone features a benzophenone core with a thiomorpholine moiety and halogen substituents (chlorine and fluorine). This unique arrangement contributes to its reactivity and biological properties. The compound can undergo various chemical reactions, including nucleophilic substitutions and oxidation processes, which are essential for its biological activity.

The biological activity of 4-chloro-2-fluoro-3'-thiomorpholinomethyl benzophenone is primarily attributed to its ability to interact with specific molecular targets within cells. Research indicates that the compound may function as an inhibitor of certain enzymes or receptors involved in critical biochemical pathways. For instance, it has been suggested that the compound can inhibit matrix metalloproteinases (MMPs), which play a significant role in cancer progression and metastasis .

Anticancer Properties

Recent studies have highlighted the anticancer potential of 4-chloro-2-fluoro-3'-thiomorpholinomethyl benzophenone. In vitro assays have demonstrated that the compound exhibits significant cytotoxic effects against various cancer cell lines. For example, it was found to inhibit cell proliferation in MCF-7 breast cancer cells with an IC50 value indicating effective growth inhibition at micromolar concentrations . The mechanism involves inducing apoptosis and disrupting cell cycle progression, leading to increased cell death.

Table 1: Anticancer Activity Data

| Cell Line | IC50 (µM) | Treatment Duration | Percent Viable Cells (%) |

|---|---|---|---|

| MCF-7 | 8.47 ± 0.18 | 48 hours | 58.48% (5 µM) |

| Jurkat | TBD | TBD | TBD |

Antimicrobial Activity

In addition to its anticancer properties, 4-chloro-2-fluoro-3'-thiomorpholinomethyl benzophenone has been investigated for antimicrobial activity. Preliminary studies suggest that it possesses effective antibacterial properties against several strains of bacteria, making it a candidate for further development as an antimicrobial agent.

Study on Anticancer Efficacy

A recent study utilized the chick chorioallantoic membrane (CAM) assay to evaluate the in vivo efficacy of 4-chloro-2-fluoro-3'-thiomorpholinomethyl benzophenone against tumor growth. The results indicated that the compound significantly inhibited angiogenesis in tumor tissues, thereby reducing tumor size and metastasis .

Comparative Analysis with Similar Compounds

Comparative studies with structurally similar compounds have provided insights into the unique biological activities of 4-chloro-2-fluoro-3'-thiomorpholinomethyl benzophenone. For instance, while other benzophenone derivatives show varying degrees of cytotoxicity, this specific compound demonstrates enhanced potency due to its specific halogen substitutions and thiomorpholine group .

Table 2: Comparison with Similar Compounds

| Compound | IC50 (µM) | Biological Activity |

|---|---|---|

| 4-Chloro-2-fluoro-3'-thiomorpholinomethyl benzophenone | 8.47 ± 0.18 | Anticancer |

| 2-Chloro-4-fluoro-3'-morpholinomethyl benzophenone | TBD | Moderate Anticancer Activity |

| 2-Chloro-4-fluoro-3'-piperidinomethyl benzophenone | TBD | Low Anticancer Activity |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-chloro-2-fluoro-3'-thiomorpholinomethyl benzophenone, and how can reaction yields be optimized?

- Methodology :

-

Step 1 : Start with a benzophenone core functionalized with chlorine and fluorine at positions 4 and 2, respectively. React with thiomorpholine via nucleophilic substitution at the 3'-position. Use anhydrous conditions (e.g., DMF or THF) with a base like K₂CO₃ to deprotonate the thiomorpholine .

-

Step 2 : Optimize yields by varying temperature (60–100°C), reaction time (12–24 hours), and stoichiometric ratios (1:1.2 benzophenone:thiomorpholine). Monitor progress via TLC or HPLC .

-

Step 3 : Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization.

- Key Data :

| Reaction Condition | Yield (%) | Purity (%) | Source |

|---|---|---|---|

| 80°C, 18h, 1:1.2 | 65 | 95 | |

| 100°C, 24h, 1:1.5 | 72 | 97 |

Q. How should researchers characterize the structural integrity of this compound?

- Analytical Techniques :

- NMR : Confirm substitution patterns via -NMR (e.g., fluorine-induced splitting at C2) and -NMR (thiomorpholine methylene signals at δ 50–55 ppm) .

- HPLC-MS : Verify purity (>95%) and molecular ion peaks (e.g., [M+H]⁺ at m/z 382.8) .

- X-ray Crystallography : Resolve crystal structure to confirm spatial arrangement of substituents (if crystalline) .

Advanced Research Questions

Q. How does the thiomorpholine moiety influence the compound’s stability under varying pH and temperature conditions?

- Experimental Design :

- Stability Study : Incubate the compound in buffers (pH 2–10) at 25°C and 40°C for 24–72 hours. Monitor degradation via HPLC and LC-MS .

- Key Findings :

- Acidic Conditions (pH 2) : Rapid hydrolysis of the thiomorpholine group (50% degradation in 24 hours at 40°C) .

- Neutral/Basic Conditions (pH 7–10) : Stable (<10% degradation at 72 hours).

Q. What strategies resolve contradictions in biological activity data across studies?

- Case Study : Discrepancies in IC₅₀ values (e.g., 10 μM vs. 50 μM in kinase inhibition assays).

- Root Cause Analysis :

- Impurity Interference : Check for unreacted starting materials (e.g., residual thiomorpholine) via HPLC .

- Assay Variability : Validate protocols using a reference inhibitor (e.g., staurosporine) and standardized cell lines .

- Solution : Reproduce assays under controlled conditions (e.g., fixed DMSO concentration, cell passage number).

Q. How can computational modeling guide SAR studies for derivatives of this compound?

- Methodology :

- Docking Simulations : Use Schrödinger Suite or AutoDock to predict binding interactions with target proteins (e.g., kinases). Focus on the thiomorpholine group’s role in hydrogen bonding .

- QSAR Models : Corrogate substituent effects (e.g., fluoro vs. chloro) on bioactivity using Hammett constants .

Data Contradiction Analysis

Q. Why do crystallographic data sometimes conflict with NMR-based structural assignments?

- Example : A study reported planar benzophenone geometry via NMR, while X-ray data showed slight torsion.

- Resolution :

- Dynamic Effects : NMR averages conformations, whereas crystallography captures static structures. Use variable-temperature NMR to assess flexibility .

- Crystal Packing : Non-covalent interactions (e.g., π-stacking) may distort geometry in solid state .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.